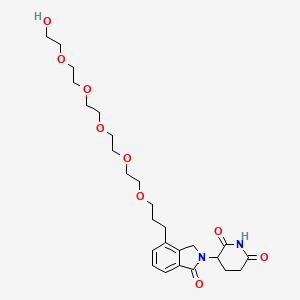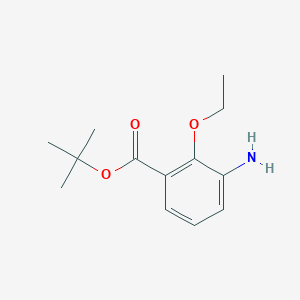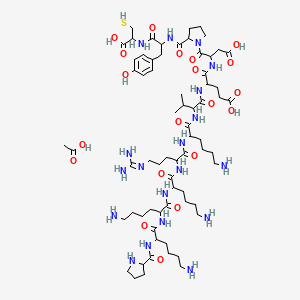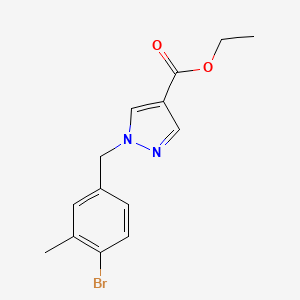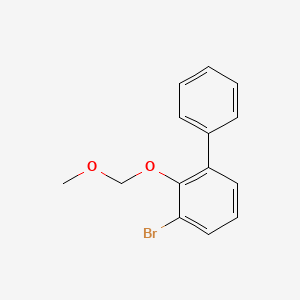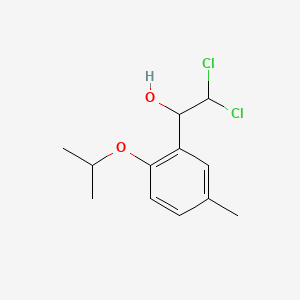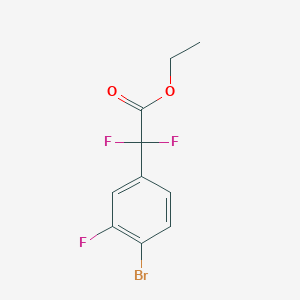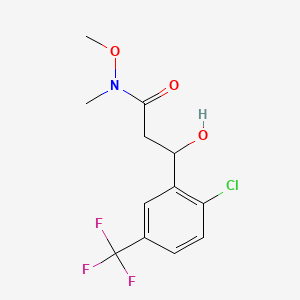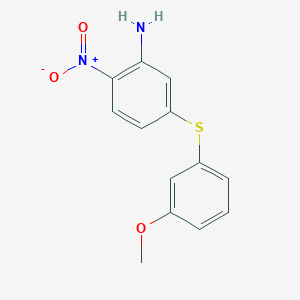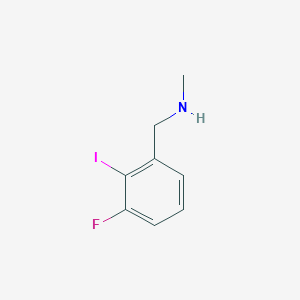
(3-Trifluoromethylphenyl)diethylphosphonoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Trifluoromethylphenyl)diethylphosphonoacetate is a chemical compound with the molecular formula C13H16F3O5P and a molecular weight of 340.23 g/mol . It is known for its applications in organic synthesis and is often used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethylphenyl)diethylphosphonoacetate typically involves the esterification of (3-Trifluoromethylphenyl)acetic acid with diethyl phosphonoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is often subjected to distillation to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethylphenyl)diethylphosphonoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonoacetates depending on the nucleophile used.
Scientific Research Applications
(3-Trifluoromethylphenyl)diethylphosphonoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Trifluoromethylphenyl)diethylphosphonoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing its electron-withdrawing properties, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphonoacetate: Similar in structure but lacks the trifluoromethyl group.
Diethyl (4-fluorophenyl)phosphonoacetate: Contains a fluorine atom instead of a trifluoromethyl group.
Diethyl (3-chlorophenyl)phosphonoacetate: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3-Trifluoromethylphenyl)diethylphosphonoacetate makes it unique compared to other similar compounds. This group significantly enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
Molecular Formula |
C13H16F3O5P |
|---|---|
Molecular Weight |
340.23 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C13H16F3O5P/c1-3-19-22(18,20-4-2)9-12(17)21-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UHSBMXJASKGKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
